molecular formula C11H12N2S B15253323 2,3-dimethyl-1H-indole-5-carbothioamide

2,3-dimethyl-1H-indole-5-carbothioamide

Cat. No.: B15253323
M. Wt: 204.29 g/mol
InChI Key: IZPVZTKQYGFGLH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-dimethyl-1H-indole-5-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylindole with thiocarbamoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3-Dimethyl-1H-indole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride produces amines.

Scientific Research Applications

2,3-Dimethyl-1H-indole-5-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1H-indole-5-carbothioamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

2,3-Dimethyl-1H-indole-5-carbothioamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2,3-dimethyl-1H-indole-5-carbothioamide

InChI

InChI=1S/C11H12N2S/c1-6-7(2)13-10-4-3-8(11(12)14)5-9(6)10/h3-5,13H,1-2H3,(H2,12,14)

InChI Key

IZPVZTKQYGFGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=S)N)C

Origin of Product

United States

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